molecular formula C16H13ClN4O3 B11329039 4-(1H-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate

Cat. No.: B11329039
M. Wt: 344.75 g/mol
InChI Key: CDEVSGIXMVIIAO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is a complex organic compound that features a tetrazole ring and a chlorophenoxy group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The presence of the chlorophenoxy group adds to the compound’s versatility, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvent selection and reaction conditions are optimized to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is unique due to its combination of a tetrazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. The tetrazole ring provides strong electron-withdrawing effects, while the chlorophenoxy group offers versatility in chemical reactions .

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)propanoate

InChI

InChI=1S/C16H13ClN4O3/c1-11(23-15-5-3-2-4-14(15)17)16(22)24-13-8-6-12(7-9-13)21-10-18-19-20-21/h2-11H,1H3

InChI Key

CDEVSGIXMVIIAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3Cl

Origin of Product

United States

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